molecular formula C20H18N4O B11995189 1-[(Furan-2-ylmethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(Furan-2-ylmethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11995189
M. Wt: 330.4 g/mol
InChI Key: NODPIXURQJQXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Furan-2-ylmethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a molecular formula of C18H14N4O. This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Furan-2-ylmethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the ring closure of the compound to construct the imidazole ring . The reaction conditions often include the use of alkaline alcoholic solutions or acetonitrile as solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve large-scale reactions with appropriate scaling of reagents and conditions to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[(Furan-2-ylmethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents like acetonitrile or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted benzimidazole derivatives .

Scientific Research Applications

1-[(Furan-2-ylmethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Furan-2-ylmethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Furan-2-ylmethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structural features, such as the furan-2-ylmethyl group and the propyl substituent on the pyrido[1,2-a]benzimidazole core. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

1-(furan-2-ylmethylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C20H18N4O/c1-2-6-14-11-19(22-13-15-7-5-10-25-15)24-18-9-4-3-8-17(18)23-20(24)16(14)12-21/h3-5,7-11,22H,2,6,13H2,1H3

InChI Key

NODPIXURQJQXAZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CC=CO4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.